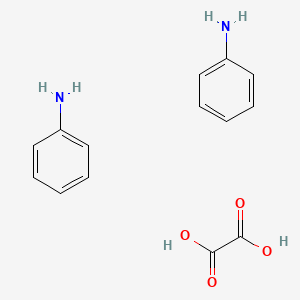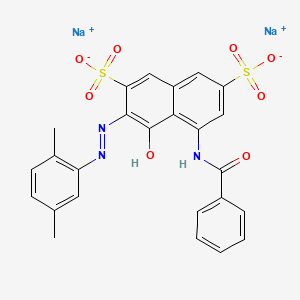
(3E,5Z)-3,5-Undecadien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5Z)-3,5-Undecadien-2-one: is an organic compound belonging to the class of unsaturated ketones. It is characterized by a double bond in the 3E and 5Z positions and a ketone functional group at the second carbon atom. This compound is known for its distinctive odor and is often used in fragrances and flavorings.
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common synthetic route involves the dehydration of appropriate alcohols under acidic conditions. For instance, the dehydration of undec-3-en-2-ol can yield this compound.
Ozonolysis of Alkenes: Another method involves the ozonolysis of alkenes followed by reductive workup to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through catalytic processes that optimize yield and purity. These methods often involve the use of transition metal catalysts and controlled reaction environments to ensure the formation of the (3E,5Z) isomer.
Analyse Chemischer Reaktionen
(3E,5Z)-3,5-Undecadien-2-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where the double bonds may be targeted by halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.
Reduction: LiAlH4, NaBH4, and hydrogen (H2) in the presence of a catalyst.
Substitution: Halogens (Br2, Cl2), hydrohalic acids (HCl, HBr).
Major Products Formed:
Oxidation: Undecanedioic acid, undecanoic acid esters.
Reduction: Undec-3-en-2-ol.
Substitution: Dibromides, dichlorides, and other halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(3E,5Z)-3,5-Undecadien-2-one: has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological systems, including its potential as a signaling molecule.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry: It is utilized in the fragrance and flavor industry due to its unique odor profile.
Wirkmechanismus
The mechanism by which (3E,5Z)-3,5-Undecadien-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(3E,5Z)-3,5-Undecadien-2-one: is compared with other similar compounds, such as:
(3E,5E)-3,5-Undecadien-2-one: This isomer has a different geometric configuration and may exhibit different chemical and biological properties.
Undecanone: A related compound without the double bonds, which may have different reactivity and applications.
The uniqueness of this compound lies in its specific geometric isomerism and the resulting distinct properties and applications.
Eigenschaften
CAS-Nummer |
113388-24-2 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(3E,5Z)-undeca-3,5-dien-2-one |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-10-11(2)12/h7-10H,3-6H2,1-2H3/b8-7-,10-9+ |
InChI-Schlüssel |
RCFOEQFXUGQOMT-UQGDGPGGSA-N |
Isomerische SMILES |
CCCCC/C=C\C=C\C(=O)C |
Kanonische SMILES |
CCCCCC=CC=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



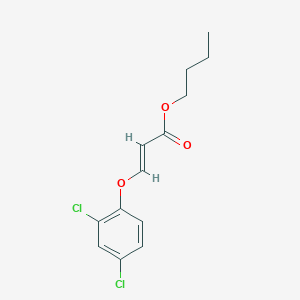
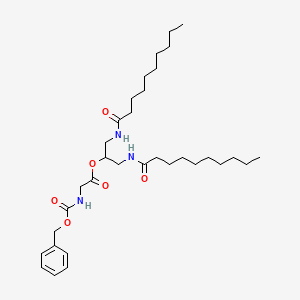
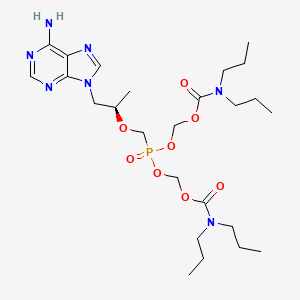
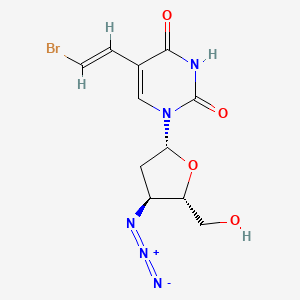
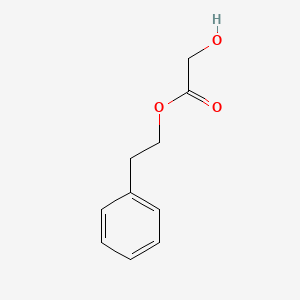
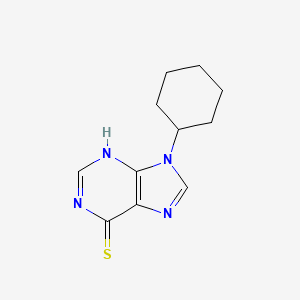
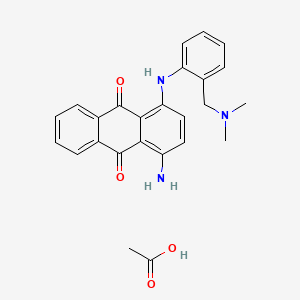
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
